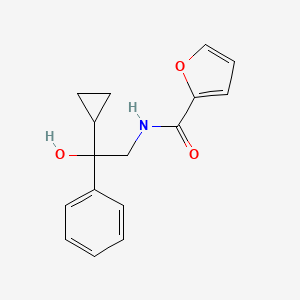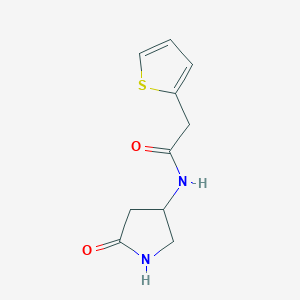
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (3-BDP-CEU) is a synthetic compound that has been used in scientific research to study the effects of biochemical and physiological processes. It has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool.
Aplicaciones Científicas De Investigación
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool. It has been used in studies of the enzyme cytochrome P450 (CYP450), which plays an important role in the metabolism of drugs and other compounds. It has also been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been used in studies of the structure and function of the nerve cells of the brain, as well as its potential to modulate neurotransmitter release.
Mecanismo De Acción
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is not yet fully understood. However, it is believed to interact with the cytochrome P450 enzymes, possibly by inhibiting their activity. It is also believed to interact with the nerve cells of the brain, possibly by modulating neurotransmitter release.
Biochemical and Physiological Effects
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. In addition, it has been studied for its potential to modulate neurotransmitter release, which could lead to the development of new treatments for neurological disorders. It has also been studied for its potential to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments include its ability to interact with the cytochrome P450 enzymes, its potential to modulate neurotransmitter release, and its potential to affect the structure and function of the nerve cells of the brain. However, there are some limitations to using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments, including its instability in certain conditions, its potential to cause toxicity, and its limited availability.
Direcciones Futuras
The potential applications of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in drug development and diagnosis are still being explored. Future research could focus on the development of new drugs and therapies based on its ability to inhibit the activity of CYP450 enzymes and its potential to modulate neurotransmitter release. Additionally, further research could examine the potential of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases. Finally, future research could focus on the development of new methods to synthesize 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in order to increase its availability.
Métodos De Síntesis
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is synthesized from 1,3-benzodioxol-5-yl chloride and 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a two-step reaction. In the first step, the 1,3-benzodioxol-5-yl chloride is reacted with 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a 1:1 molar ratio in the presence of anhydrous sodium carbonate and dimethylformamide (DMF) to produce 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea. In the second step, the product is purified by recrystallization from a methanol:water mixture.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(21-15-8-9-16-17(10-15)25-12-24-16)20-11-19(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-10,14,23H,6-7,11-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWGVRKWAQFDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503612.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)



![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
